molecular formula C19H16N2O B2614078 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 31384-38-0

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2614078
CAS No.: 31384-38-0
M. Wt: 288.35
InChI Key: RENLREMUAMZAKE-UHFFFAOYSA-N
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Description

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed benzyl C–H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes . This reaction proceeds efficiently to afford the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. One known target is the death-associated protein kinase 1, which is involved in the regulation of cell death .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydrobenzo[h]cinnolin-3-amine: Shares a similar core structure but differs in functional groups.

    2-aryl-2H-indazoles: Similar in structure but with different substituents and properties.

Uniqueness

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-18-12-16-11-10-15-8-4-5-9-17(15)19(16)20-21(18)13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENLREMUAMZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331731
Record name 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31384-38-0
Record name 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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